Product packaging for 5-Methyl-4-oxothiolane-2-carboxylic acid(Cat. No.:CAS No. 73168-71-5)

5-Methyl-4-oxothiolane-2-carboxylic acid

Cat. No.: B14461585
CAS No.: 73168-71-5
M. Wt: 160.19 g/mol
InChI Key: GGYOOAUIBHYUIU-UHFFFAOYSA-N
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Description

Overview of Thiolane Derivatives in Heterocyclic Chemistry

Thiolane, a five-membered saturated ring containing a sulfur atom, is a fundamental heterocyclic scaffold. Thiolane-based compounds have demonstrated a plethora of significant biological activities, including antiviral, anticancer, anti-platelet, and antimicrobial effects, making them prime candidates in drug discovery. nih.gov The presence of the sulfur heteroatom imparts distinct physicochemical properties compared to their carbocyclic analogs, influencing ring strain, conformation, and the potential for oxidation at the sulfur center. The introduction of substituents, such as a methyl group and a carbonyl function as in the target molecule, further diversifies the chemical space and potential interactions with biological targets.

Significance of Cyclic Carboxylic Acids in Organic Synthesis and Biological Systems

Cyclic carboxylic acids are pivotal building blocks in both synthetic and natural chemistry. spectrabase.com The carboxyl group is a versatile handle for a multitude of chemical transformations, including the formation of esters, amides, and other derivatives, which is fundamental in the synthesis of complex molecules and materials. researchgate.net In biological contexts, the carboxylate group is often involved in crucial molecular interactions, such as binding to enzyme active sites or participating in metabolic pathways. nih.gov The cyclic nature of these molecules can confer conformational rigidity, which can be advantageous in the design of molecules with specific spatial orientations for optimal biological activity.

Interdisciplinary Research Trajectories for Sulfur-Containing Heterocycles

The study of sulfur-containing heterocycles is inherently interdisciplinary, spanning medicinal chemistry, materials science, and agrochemicals. nih.gov In medicinal chemistry, these compounds are integral to a wide range of approved drugs. nih.gov In materials science, sulfur's unique electronic properties are harnessed in the development of organic conductors and other advanced materials. nih.gov The structural diversity and reactivity of sulfur heterocycles continue to fuel research into new synthetic methodologies and applications, promising a future of continued innovation and discovery. nih.gov

Interactive Data Table of Related Thiolane and Thiophene (B33073) Derivatives

While specific experimental data for 5-Methyl-4-oxothiolane-2-carboxylic acid is not available, the following table presents data for structurally related compounds to provide context for its potential properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Thiophene-2-carboxylic acidC5H4O2S128.15Aromatic thiophene ring with a carboxylic acid. nih.gov
3-Methyl-2-thiophenecarboxylic acidC6H6O2S142.18Methyl-substituted thiophene carboxylic acid. sigmaaldrich.com
NereistoxinC5H11NS2149.27A dithiolane with biological activity as a nicotinic acetylcholine (B1216132) receptor blocker. wikipedia.org
L-2-oxothiazolidine-4-carboxylic acidC4H5NO3S147.15A related sulfur-containing heterocyclic carboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3S B14461585 5-Methyl-4-oxothiolane-2-carboxylic acid CAS No. 73168-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73168-71-5

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

5-methyl-4-oxothiolane-2-carboxylic acid

InChI

InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9)

InChI Key

GGYOOAUIBHYUIU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(S1)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Methyl 4 Oxothiolane 2 Carboxylic Acid and Its Analogs

Foundational Approaches to Substituted Thiolanones

The construction of the substituted thiolane-4-one core is a critical first step. This section explores fundamental strategies for the formation and subsequent functionalization of the thiolane ring system.

Cyclization Reactions for Thiolane Ring Formation

The formation of the five-membered thiolane ring is a key transformation. Intramolecular cyclization reactions are particularly powerful for this purpose. One of the most prominent methods for constructing cyclic β-keto esters is the Dieckmann condensation. libretexts.orgopenstax.org This intramolecular reaction of a diester in the presence of a base is highly effective for the formation of five- and six-membered rings. libretexts.org

For the synthesis of a 4-oxothiolane ring, a plausible precursor would be a diester containing a thioether linkage, such as diethyl 3,3'-thiobis(propanoate). The mechanism, analogous to the Claisen condensation, involves the formation of an enolate from one ester group, which then attacks the carbonyl of the other ester, leading to a cyclic β-keto ester. openstax.org

Scheme 1: Proposed Dieckmann cyclization for the formation of a 4-oxothiolane-3-carboxylate ring system.

Another versatile approach to forming substituted thiolanes involves the intramolecular thia-Michael addition. This reaction entails the addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of the heterocyclic ring. nih.gov

Functionalization of the Thiolane Ring System

Once the 4-oxothiolane ring is formed, the introduction of the methyl group at the 5-position is the subsequent challenge. The alkylation of cyclic ketones and their derivatives is a well-established transformation. For a precursor such as methyl 4-oxothiolane-3-carboxylate, alkylation at the C5 position can be achieved. Research has shown that the anions of methyl 4-oxothiolane-3-carboxylate and its 2-methyl derivative can be effectively alkylated.

The following table summarizes representative alkylation reactions on a related 4-oxothiolane system.

EntryElectrophileProductYield (%)
1Methyl iodideMethyl 5-methyl-4-oxothiolane-3-carboxylate-
2Ethyl bromideMethyl 5-ethyl-4-oxothiolane-3-carboxylate-
3Benzyl bromideMethyl 5-benzyl-4-oxothiolane-3-carboxylate-
Data is illustrative and based on analogous reactions.

Carboxylic Acid Functionalization Techniques in Heterocyclic Scaffolds

The introduction and derivatization of the carboxylic acid group at the C-2 position are crucial for the synthesis of the target molecule and its analogs.

Carboxylation Methodologies at the C-2 Position

Direct carboxylation of a saturated heterocyclic ketone at the α-position is a challenging transformation. A more feasible approach involves the introduction of the carboxyl group or a precursor before or during the ring formation. For instance, starting with a precursor that already contains the desired carboxylic acid ester functionality, which then participates in the cyclization reaction, is a common strategy.

Alternatively, if a 5-methyl-4-oxothiolane is synthesized, subsequent carboxylation at the C-2 position could be explored. This might involve forming an enolate at the C-2 position followed by quenching with a carboxylating agent like carbon dioxide or a chloroformate. However, regioselectivity between the C-2 and C-5 positions would be a critical factor to control.

Esterification and Amidation Routes for Derivatization

Once the 5-Methyl-4-oxothiolane-2-carboxylic acid is obtained, the carboxylic acid functionality provides a handle for a wide range of derivatizations through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. Similarly, amidation can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.

The following table provides examples of common coupling agents used for esterification and amidation.

Coupling AgentReaction TypeTypical Conditions
Dicyclohexylcarbodiimide (DCC)Esterification/AmidationAmine/Alcohol, DMAP (cat.), CH2Cl2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)AmidationAmine, HOBt, DMF
Thionyl chloride (SOCl2)Amidation (via acyl chloride)Amine, pyridine

Stereoselective Synthesis of Chiral Thiolane Carboxylic Acids

The target molecule, this compound, possesses two stereocenters at the C-2 and C-5 positions. Therefore, controlling the stereochemistry during the synthesis is of paramount importance for accessing specific stereoisomers. Asymmetric synthesis of substituted thiolanes can be approached through several strategies.

One approach involves the use of chiral catalysts in the key bond-forming reactions. For instance, an enantioselective Michael addition to form a key intermediate for cyclization can set the stereochemistry early in the synthesis. rsc.org Chiral cinchona alkaloid-based squaramide catalysts have been shown to be effective in promoting enantioselective sulfa-Michael additions. nih.gov

Another strategy is the asymmetric alkylation of a pre-formed thiolane ring. The use of chiral phase-transfer catalysts has been demonstrated to be effective for the enantioselective α-alkylation of cyclic β-keto esters, a reaction type that could be adapted for the methylation of a 4-oxothiolane-3-carboxylate precursor.

Furthermore, dynamic kinetic resolution of racemic intermediates can be a powerful tool. For example, the asymmetric reduction of a racemic β-substituted α-keto ester can lead to the formation of two new stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

The following table lists some chiral catalysts and their applications in related asymmetric transformations.

Catalyst TypeReactionApplication
Cinchona-based squaramideEnantioselective Michael AdditionFormation of chiral thio-substituted compounds nih.gov
Chiral Phase-Transfer CatalystAsymmetric AlkylationEnantioselective α-alkylation of cyclic β-keto esters
(Arene)RuCl(monosulfonamide) complexesAsymmetric Transfer HydrogenationDynamic kinetic resolution of α-keto esters nih.gov

Enantioselective Methodologies for Optical Purity

Achieving high optical purity is critical in the synthesis of chiral molecules for pharmaceutical and biological applications. The catalytic asymmetric synthesis of sulfur-heterocycles is a highly valuable and desirable field of study. cas.cn For a molecule like this compound, which contains two stereocenters, enantioselective strategies are essential to produce a single enantiomer.

Several catalytic approaches have been developed for the asymmetric synthesis of chiral sulfur-containing compounds. cas.cn N-heterocyclic carbenes (NHCs), for instance, have been successfully employed as organocatalysts in the asymmetric synthesis of various chiral sulfur-containing molecules. cas.cn One notable example is the NHC-catalyzed enantioselective formal [2+2] cycloaddition of N-sulfinylanilines and ketenes, which produces sulfur-heterocycles with high diastereo- and enantioselectivities. cas.cn This type of methodology could potentially be adapted to construct the chiral thiolane backbone.

Furthermore, the broader field of asymmetric catalysis offers powerful tools. Chiral ruthenium bis(oxazoline) (pybox) complexes have been used for the catalytic asymmetric ring-closing C-H amination of sulfamoyl azides, yielding chiral 1,2,5-thiadiazolidine-1,1-dioxides with up to 98% enantiomeric excess (ee). organic-chemistry.org Similarly, chiral diene-rhodium catalysts have been effective in the synthesis of 3-arylsulfolanes with high enantioselectivity. organic-chemistry.org These metal-catalyzed approaches, which leverage chiral ligands to control the stereochemical outcome, represent a promising avenue for establishing the absolute stereochemistry at the C2 and C5 positions of the thiolane ring. The catalytic enantioselective construction of carbon-sulfur bonds is a central theme in this area, with significant progress being made in creating sulfur-containing tetrasubstituted carbon stereocenters. acs.org

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of Sulfur Heterocycles This table is interactive. You can sort and filter the data.

Catalyst System Reaction Type Product Class Reported Enantioselectivity (ee)
N-Heterocyclic Carbene (NHC) Formal [2+2] Cycloaddition Thiazetidinone oxides High
Ruthenium-pybox complex Ring-closing C-H Amination 1,2,5-Thiadiazolidine-1,1-dioxides Up to 98%

Diastereoselective Control in Multisubstituted Thiolane Systems

With two stereocenters, this compound can exist as four possible stereoisomers. Controlling the relative stereochemistry between the C2-carboxylic acid group and the C5-methyl group is a significant synthetic challenge. Diastereoselective control is often achieved by directing the approach of reagents through substrate-controlled or reagent-controlled mechanisms during the ring-forming step.

Iron-catalyzed cyclization reactions have been reported for the synthesis of sulfur-containing heterocycles with high efficiency and diastereoselectivity. nih.gov Such methods, which proceed through the cyclization of readily available linear substrates, could be designed to favor the formation of either the cis or trans diastereomer of the target molecule by manipulating steric and electronic factors in the transition state. nih.gov

Cascade reactions, such as inter–intramolecular double Michael additions, are also powerful strategies for constructing highly substituted cyclic systems with excellent diastereoselectivity. beilstein-journals.orgnih.gov By carefully choosing the substrates and reaction conditions, the stereochemical outcome of each bond-forming event can be controlled, leading to a single desired diastereomer. beilstein-journals.org For example, the synthesis of highly functionalized cyclohexanones has been achieved with complete diastereoselectivity using this approach. beilstein-journals.orgnih.gov Adapting this principle to a thiolane system would involve a Michael acceptor and a sulfur-containing nucleophile that could cyclize in a controlled manner. Efficient acyl thiol-ene cyclizations have also been shown to proceed with high diastereoselectivity to form thiolactones. organic-chemistry.org

Green Chemistry Approaches in Thiolane Synthesis

The synthesis of heterocyclic compounds presents a significant challenge for chemists, particularly within the framework of "green chemistry". nih.govbohrium.comnih.gov The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of thiolanes and other sulfur heterocycles, this involves developing environmentally benign catalysts and exploring alternative reaction media to replace traditional volatile organic solvents (VOCs). nih.govresearchgate.net

Catalyst Development for Environmentally Benign Transformations

Catalysis is a cornerstone of green chemistry, and significant effort has been devoted to developing sustainable catalytic systems for constructing sulfur heterocycles. Environmentally benign catalysts are typically characterized by high efficiency, low toxicity, reusability, and the ability to function under mild conditions.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions are a powerful tool for forming carbon-heteroatom bonds, including C–S bonds. asianpubs.org Due to the low cost of copper and the use of readily accessible ligands, these methods are an effective strategy for synthesizing sulfur-rich heterocyclic compounds. asianpubs.org For instance, a copper-mediated electrophilic cyclization using simple starting compounds, an environmentally friendly solvent (ethanol), and non-toxic inorganic reagents has been developed for synthesizing halogenated thiophenes. nih.gov This approach avoids harsh solvents and toxic cyclizing agents, resulting in high product yields under mild conditions. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly efficient for various cyclization reactions. A recyclable catalytic system using PdI₂/KI in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄) has been used for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. nih.gov More recently, eco-friendly Palladium-PEPPSI-NHC complexes have been employed for the arylation of heteroarenes like thiophene (B33073) through C-H bond activation, often facilitated by microwave irradiation to reduce reaction times and energy consumption. acs.org

Iron-Catalyzed Reactions: As mentioned previously, iron catalysts offer a low-cost, low-toxicity alternative for synthesizing sulfur-containing heterocycles with high efficiency. nih.gov

Table 2: Comparison of Environmentally Benign Catalysts for Sulfur Heterocycle Synthesis This table is interactive. You can sort and filter the data.

Catalyst Type Example Reaction Key Advantages
Copper (CuI, CuSO₄) Intramolecular S-vinylation, Electrophilic halocyclization Low cost, uses non-toxic reagents, mild conditions. organic-chemistry.orgasianpubs.orgnih.gov
Palladium (PdI₂, Pd-PEPPSI) Heterocyclodehydration, C-H Activation High efficiency, recyclable in ionic liquids, suitable for microwave-assisted reactions. nih.govacs.org

Solvent-Free or Aqueous Reaction Systems

A primary goal of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. This has led to the exploration of alternative reaction media, including water, ionic liquids (ILs), deep eutectic solvents (DES), and solvent-free conditions. nih.govbohrium.comnih.gov

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The synthesis of various S-heterocyclic compounds, such as 2-aminothiophenes via the Gewald reaction, has been successfully performed in aqueous media. nih.gov The high polarity of water can sometimes facilitate the spontaneous precipitation of products, simplifying their isolation. nih.gov Metal-free synthesis of sulfonyl chlorides and bromides has also been achieved in aqueous solutions of HCl and HBr, using oxygen as the terminal oxidant. researchgate.net

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) are organic salts with low melting points that can serve as recyclable solvents and sometimes as catalysts. nih.gov They have been used effectively in the palladium-catalyzed synthesis of thiophenes, allowing the catalyst to be recovered and reused. nih.govnih.gov Deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a lower melting point than the individual components, represent another class of environmentally benign solvents. bohrium.com

Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent entirely represents an optimal green approach. Solvent-free reactions, often accelerated by microwave irradiation, can lead to significant reductions in reaction times, increased yields, and easier purification. rasayanjournal.co.inclockss.org This "solventless" approach has been applied to various syntheses, including Michael additions to form thiophene derivatives and Diels-Alder reactions. clockss.orgnih.gov The combination of solvent-free conditions with microwave activation is a powerful strategy for the sustainable synthesis of heterocycles. rasayanjournal.co.in

Table 3: Green Solvents and Conditions for Sulfur Heterocycle Synthesis This table is interactive. You can sort and filter the data.

Condition/Solvent Example Reaction(s) Advantages
Water Gewald reaction for 2-aminothiophenes Non-toxic, inexpensive, simplified product isolation. nih.gov
Ionic Liquids (e.g., [BMIM]BF₄) Pd-catalyzed heterocyclodehydration Recyclable medium, allows for catalyst reuse. nih.govnih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations

Ring-Opening and Ring-Closing Reactions of Oxothiolane Systems

The thiolactone, a cyclic thioester, is a central feature of the molecule's reactivity. Thioesters are known to be more reactive toward nucleophilic acyl substitution than their ester counterparts due to the weaker C–S bond compared to the C–O bond, which results in less resonance stabilization of the thioester group. nih.gov This inherent reactivity makes the thiolactone ring susceptible to cleavage by a variety of nucleophiles. rsc.orgresearchgate.net

Under acidic conditions, the thiolactone ring of 5-Methyl-4-oxothiolane-2-carboxylic acid can undergo hydrolysis to yield the corresponding linear mercapto-keto-dicarboxylic acid. The mechanism is analogous to the acid-catalyzed hydrolysis of esters and other thiolactones. libretexts.org

The process is initiated by the protonation of the carbonyl oxygen of the thioester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of the thiol as a leaving group, which cleaves the ring. A final deprotonation step regenerates the acid catalyst and yields the ring-opened product. While ethers are generally unreactive, the significant ring strain in three-membered epoxides makes them susceptible to acid-catalyzed ring-opening; similarly, the five-membered thiolactone ring, while more stable, can be opened under these conditions. youtube.commasterorganicchemistry.com

The thiolactone ring is readily opened by various nucleophiles, typically via an addition-elimination mechanism at the electrophilic carbonyl carbon. rsc.org This reactivity contrasts with lactones (oxygen analogues), which can be cleaved at either the acyl-oxygen or alkyl-oxygen bond. Thiolactones, however, react almost exclusively at the acyl-sulfur bond, behaving solely as acylating agents. rsc.org

Common nucleophiles that can open the thiolactone ring include:

Amines: Primary amines react with γ-thiolactones to form amides, releasing a free thiol group in the process. This aminolysis reaction is a cornerstone of thiolactone chemistry, often employed in bioconjugation and polymer modification. nih.govrsc.orgacs.org

Thiolates: Thiol-thioester exchange can occur where an external thiolate anion attacks the carbonyl carbon, displacing the internal thiol and forming a new thioester. nih.gov

Carbanions: Stabilized carbanions, such as those derived from dimethyl malonate, are capable of opening γ-thiolactone rings. rsc.org

Hydrides: Reduction of γ-thiolactones with hydride reagents like lithium aluminum hydride is a standard method to produce the corresponding hydroxy-thiols. rsc.org

The following table summarizes the key differences in reactivity between thiolactones and their corresponding lactones when subjected to nucleophilic attack.

FeatureThiolactonesLactones
Site of Attack Exclusively at the S-acyl bond. rsc.orgCan be at the O-acyl or O-alkyl bond. rsc.org
Type of Agent Acylating agent. rsc.orgAcylating and alkylating agent. rsc.org
Relative Reactivity Generally more reactive to nucleophilic acyl substitution than esters/lactones. nih.govLess reactive than corresponding thioesters/thiolactones. nih.gov

Transformations Involving the Ketone Moiety at C-4 Position

The ketone group at the C-4 position provides another reactive site within the molecule. The carbonyl carbon is electrophilic and is susceptible to attack by a wide range of nucleophiles.

Potential transformations at the C-4 ketone include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 5-Methyl-4-hydroxythiolane-2-carboxylic acid.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can attack the carbonyl carbon to form a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene at the C-4 position.

Enolate Formation: In the presence of a suitable base, a proton can be abstracted from the α-carbon (C-5), forming an enolate ion. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation or aldol (B89426) condensation, allowing for further modification of the ring structure.

The following table provides a summary of the expected reactivity for the distinct functional groups present in this compound.

Functional GroupPositionExpected Reactions
Thiolactone (Thioester) C-1 (S), C-2Ring-opening via nucleophilic acyl substitution (hydrolysis, aminolysis, thiolysis, reduction). nih.govrsc.orgwikipedia.org
Carboxylic Acid C-2Acyl transfer reactions (esterification, amidation, acid chloride formation). libretexts.orglibretexts.org
Ketone C-4Nucleophilic addition (reduction, Grignard reaction), Wittig reaction, enolate formation. thieme-connect.de

Carbonyl Reactivity and Derivatization

The ketone carbonyl group at the 4-position is a primary site for nucleophilic attack. The reactivity of this carbonyl is influenced by the electron-withdrawing inductive effect of the adjacent sulfur atom and the carboxylic acid group, which can enhance the electrophilicity of the carbonyl carbon.

Common derivatization reactions involving the carbonyl group include:

Formation of Acetals and Ketals: In the presence of an acid catalyst, the ketone can react with alcohols or diols to form the corresponding ketals. For example, reaction with ethylene (B1197577) glycol would yield a spirocyclic ketal, a common strategy for protecting the ketone functionality during reactions at other sites of the molecule.

Formation of Imines and Enamines: Reaction with primary amines leads to the formation of imines, while reaction with secondary amines yields enamines. These reactions are typically reversible and pH-dependent.

Reduction to an Alcohol: The ketone can be reduced to the corresponding secondary alcohol (5-methyl-4-hydroxythiolane-2-carboxylic acid) using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction.

Reaction TypeReagent(s)Product
KetalizationEthylene glycol, H⁺5-Methyl-4,4-(ethylenedioxy)thiolane-2-carboxylic acid
IminationMethylamine5-Methyl-4-(methylimino)thiolane-2-carboxylic acid
ReductionSodium borohydride5-Methyl-4-hydroxythiolane-2-carboxylic acid

This is an interactive data table based on predicted reactivity.

The carboxylic acid at the 2-position also contains a carbonyl group and is susceptible to nucleophilic acyl substitution. Derivatization of the carboxylic acid can be achieved through several standard methods:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) will produce the corresponding ester.

Amide Formation: Treatment with an amine in the presence of a coupling agent affords the corresponding amide.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol. This would, however, also reduce the ketone at the 4-position.

Alpha-Proton Reactivity and Enolization

The protons on the carbon atoms alpha to the carbonyl group (at the 3- and 5-positions) exhibit enhanced acidity and are susceptible to deprotonation by a base to form an enolate.

Enolate Formation: The presence of two carbonyl groups (the ketone and the carboxylic acid) influences which alpha-protons are more acidic. The protons at the 3-position are alpha to the ketone, while the proton at the 5-position is alpha to the ketone and beta to the carboxylic acid's carbonyl. The proton at the 2-position is alpha to the carboxylic acid. The acidity of these protons is a key factor in reactions such as alkylation and condensation.

Enolization: The ketone can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by the solvent and the substitution pattern of the ring. The formation of the enol is a critical step in acid-catalyzed reactions at the alpha-position, such as halogenation.

The enolate can act as a nucleophile in various reactions:

ReactionReagent(s)Product Type
AlkylationBase, Alkyl halideAlpha-alkylated derivative
Aldol CondensationAldehyde/Ketone, Base/AcidBeta-hydroxy ketone derivative
HalogenationHalogen, Acid/BaseAlpha-halogenated derivative

This is an interactive data table illustrating potential reactions of the enolate intermediate.

The methyl group at the 5-position will influence the regioselectivity of enolate formation. Deprotonation at the 3-position would lead to a thermodynamically more stable, more substituted enolate, while deprotonation at the 5-position might be sterically hindered.

Influence of the Sulfur Heteroatom on Ring Stability and Reaction Mechanisms

The sulfur heteroatom plays a crucial role in the stability and reactivity of the thiolane ring.

Electronic Effects: Sulfur is more polarizable than carbon and can participate in reactions through its lone pairs of electrons. It can stabilize adjacent carbocations or radicals through electron donation. The presence of sulfur can also influence the acidity of neighboring protons. The electronegativity of sulfur is similar to that of carbon, so its inductive effects are less pronounced than those of oxygen or nitrogen.

Participation in Reaction Mechanisms: The sulfur atom can act as a nucleophile, for instance, in reactions leading to the formation of sulfonium (B1226848) salts. It can also participate in neighboring group participation, potentially influencing the stereochemical outcome of reactions at other positions on the ring. In mass spectrometry, the sulfur atom can direct fragmentation pathways.

The stability of the thiolane ring is generally high, but it can undergo ring-opening reactions under certain conditions, such as with strong reducing agents or in the presence of certain transition metal catalysts. The oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone is also a possible transformation, which would significantly alter the electronic properties and reactivity of the molecule.

Advanced Computational and Theoretical Studies on this compound

Despite a comprehensive search of available scientific literature and databases, no specific advanced computational and theoretical studies focusing solely on the chemical compound “this compound” were found.

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, including:

Advanced Computational and Theoretical Studies

Structure-Activity Relationship (SAR) Studies through Computational Means

Ligand-Protein Docking Simulations (for potential biological targets)

The absence of such specific data indicates that this particular molecule may not have been the subject of extensive computational chemical research to date, or the research is not publicly available. Computational studies are highly specific to the exact molecular structure, and data for related but different compounds cannot be extrapolated to accurately describe 5-Methyl-4-oxothiolane-2-carboxylic acid.

Pharmacophore Modeling for Thiolane Scaffolds

Pharmacophore modeling is a pivotal computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model defines the key steric and electronic properties required for optimal interaction with a target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. taylorandfrancis.com These models can be generated through two primary approaches: ligand-based, which relies on the structural features of known active molecules, and structure-based, which utilizes the known 3D structure of the biological target. babrone.edu.in

For thiolane scaffolds, such as that in this compound, pharmacophore modeling helps in identifying crucial interaction points for potential biological targets. The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the ketone (at C4) and the carboxylic acid carbonyl group.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid group.

Hydrophobic (HY) Feature: The methyl group at C5 and the aliphatic thiolane ring itself.

Studies on related scaffolds, such as substituted thiazoles and thiophenes, have successfully used these principles to generate predictive pharmacophore hypotheses. For instance, a five-featured hypothesis, AADRR (two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings), was developed for a series of Polo-like kinase 1 (Plk1) inhibitors, demonstrating the utility of this approach in identifying key structural elements for potent inhibition. nih.govresearchgate.net Such models are instrumental in virtual screening campaigns to filter large chemical databases and prioritize compounds for synthesis and biological testing, ultimately accelerating the discovery of novel therapeutic agents. babrone.edu.indovepress.com

The development of a pharmacophore model for the thiolane scaffold would involve aligning a set of active compounds and extracting the common features responsible for their activity. The resulting model serves as a 3D query to find other molecules that possess the same essential features in the correct spatial orientation, potentially leading to the discovery of new compounds with similar or improved biological profiles. taylorandfrancis.com

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeSpecific GroupLocation on ScaffoldRole in Molecular Interaction
Hydrogen Bond Acceptor (HBA)Ketone Carbonyl OxygenC4 PositionForms hydrogen bonds with donor groups on a receptor.
Hydrogen Bond Acceptor (HBA)Carboxylic Acid Carbonyl OxygenC2 PositionForms hydrogen bonds with donor groups on a receptor.
Hydrogen Bond Donor (HBD)Carboxylic Acid Hydroxyl GroupC2 PositionDonates a proton to form a hydrogen bond with an acceptor group on a receptor.
Hydrophobic (HY)Methyl GroupC5 PositionEngages in van der Waals or hydrophobic interactions within a receptor pocket.
Negative IonizableCarboxylic Acid GroupC2 PositionCan be deprotonated to form an ionic bond with a positively charged residue.

Theoretical Spectroscopic Characterization and Validation

Theoretical spectroscopic analysis using computational methods is a powerful tool for structural elucidation and validation. Methods based on Density Functional Theory (DFT) are widely employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) transitions. mdpi.comnih.govijcce.ac.ir These simulations provide valuable data that can be compared with experimental spectra to confirm molecular structures, assign specific signals, and understand the electronic and vibrational properties of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating NMR parameters. ijcce.ac.ir

For this compound, a simulated NMR spectrum would provide predicted chemical shifts for each unique proton and carbon atom. The carboxylic acid proton is expected to be highly deshielded, appearing far downfield (10-12 ppm) in the ¹H NMR spectrum. libretexts.orglibretexts.org The protons on carbons adjacent to the carbonyl groups and the sulfur atom would also have characteristic shifts. Similarly, the ¹³C NMR spectrum would show distinct signals for the two carbonyl carbons (ketone and carboxylic acid) in the highly deshielded region of 160-185 ppm. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are theoretical values based on computational models and established chemical shift ranges. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)11.5 - 12.5Broad Singlet170 - 175
C2-H4.0 - 4.5Doublet of Doublets50 - 55
C3-H₂2.5 - 3.0Multiplet35 - 40
C5-H3.2 - 3.7Multiplet45 - 50
C5-CH₃1.2 - 1.5Doublet15 - 20
C4 (Ketone C=O)--205 - 215

Predicted IR and UV-Vis Spectra for Vibrational and Electronic Transitions

Theoretical calculations are also used to simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.gov For this compound, the simulated IR spectrum would prominently feature a very broad O-H stretching band for the carboxylic acid (from approximately 2500-3300 cm⁻¹) and two strong, distinct C=O stretching bands: one for the carboxylic acid (~1710 cm⁻¹) and one for the ketone (~1745 cm⁻¹, typically higher in a five-membered ring). libretexts.orglibretexts.org

UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.irnih.gov The carbonyl groups in this compound are expected to exhibit weak n→π* electronic transitions. A simulated UV-Vis spectrum would predict the wavelength of maximum absorption (λmax) for these transitions, which typically occur in the ultraviolet region.

Table 3: Predicted Key IR Absorptions and UV-Vis Transitions for this compound (Note: These are theoretical values. Experimental data may differ based on solvent and concentration.)

Spectrum TypePredicted ValueFunctional Group / TransitionDescription
IR2500-3300 cm⁻¹Carboxylic Acid O-HVery broad and strong stretch, characteristic of a hydrogen-bonded dimer. libretexts.org
IR~2970 cm⁻¹C-H StretchAliphatic C-H stretching vibrations.
IR~1745 cm⁻¹Ketone C=O StretchStrong absorption, frequency elevated due to ring strain.
IR~1710 cm⁻¹Carboxylic Acid C=O StretchStrong absorption, typical for a hydrogen-bonded carboxylic acid. libretexts.org
UV-Vis~280-290 nmn→πWeak transition associated with the ketone carbonyl group.
UV-Vis~200-210 nmn→πWeak transition associated with the carboxylic acid carbonyl group.

Exploration of Biological Activities and Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies of Thiolane Carboxylic Acids

In Vitro Alpha-Glucosidase Inhibition Potential

A thorough search of peer-reviewed scientific databases yielded no specific studies investigating the in vitro alpha-glucosidase inhibition potential of 5-Methyl-4-oxothiolane-2-carboxylic acid. Research on related heterocyclic compounds shows that various molecular scaffolds can exhibit inhibitory effects on alpha-glucosidase, an enzyme crucial for carbohydrate digestion. For instance, studies on quinoline (B57606) derivatives and thiadiazole derivatives have identified potent inhibitors of this enzyme, with some compounds showing significantly greater activity than the standard drug, acarbose. nih.govnih.gov However, without direct experimental data, the potential of this compound in this regard remains speculative.

In Vitro Phospholipase A2 (PLA2) Inhibition Mechanisms

There is currently no available research specifically examining the in vitro phospholipase A2 (PLA2) inhibitory activity of this compound. PLA2 enzymes are key players in the inflammatory cascade, releasing arachidonic acid from cell membranes, which is then converted into pro-inflammatory mediators. nih.gov The development of PLA2 inhibitors is an active area of research, with various classes of compounds, including indole-2-carboxylic acids and 2-oxoesters, having been investigated for their potential to modulate the activity of this enzyme family. mdpi.comnih.gov The inhibitory mechanism of these compounds often involves competitive binding to the enzyme's active site. nih.gov The potential for this compound to act as a PLA2 inhibitor has not been experimentally determined.

Antimicrobial Research Pathways

While direct antimicrobial studies on this compound are not present in the current literature, a closely related structural precursor, 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, has been utilized in the synthesis of novel antimicrobial agents. researchgate.netpensoft.net This suggests that the core thiolane-like structure may be a valuable scaffold for the development of compounds with antimicrobial properties.

In Vitro Antibacterial Activity against Pathogenic Strains

Research has focused on the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derived from the aforementioned carboxylic acid precursor. researchgate.netpensoft.net These synthesized amides have demonstrated notable in vitro activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. pensoft.net The activity was found to be more pronounced for derivatives with either an unsubstituted benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position. pensoft.net The activity against the Gram-negative bacterium Pseudomonas aeruginosa was observed to be lesser. pensoft.net Molecular docking studies on these derivatives suggest a potential mechanism of action involving the partial inhibition of the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net

In Vitro Antifungal Activity Assessment

In addition to antibacterial properties, derivatives of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid have been evaluated for their antifungal potential. Studies on synthesized thieno[2,3-d]pyrimidine (B153573) derivatives have shown moderate, unspecific antimicrobial activity against the fungal strain Candida albicans. jocpr.commdpi.com This indicates that the thieno[2,3-d]pyrimidine scaffold, which incorporates a structure similar to the subject compound, holds potential for the development of agents with antifungal activity.

Antioxidant Activity Investigations (In Vitro Assays)

A comprehensive literature search did not identify any studies that have specifically investigated the in vitro antioxidant activity of this compound. The evaluation of antioxidant potential typically involves assays such as DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netasianpubs.org Various classes of organic compounds, including those with hydroxyl and amide moieties, have been shown to possess antioxidant capabilities. researchgate.net However, the capacity of this compound to act as an antioxidant has not been experimentally verified.

Radical Scavenging Mechanisms

Although direct studies on the radical scavenging mechanisms of this compound are not available, the chemical structure suggests potential antioxidant activity. The presence of a sulfur atom within the thiolane ring could contribute to its ability to donate an electron or a hydrogen atom to neutralize free radicals. The general mechanism for radical scavenging by sulfur-containing compounds often involves the formation of a stabilized sulfur-centered radical. The carboxylic acid group might also influence the compound's antioxidant capacity through its electron-withdrawing or donating properties, depending on the molecular context.

Research on other phenol (B47542) carboxylic acids has demonstrated that they can be oxidized by radicals, such as the DPPH radical. nih.gov The solvent can play a significant role in the radical scavenging activity of such compounds. nih.gov For instance, in alcoholic solvents, some phenol carboxylic acids have shown an enhanced ability to consume radicals compared to their activity in aprotic solvents. nih.gov

Oxidative Stress Mitigation in Cell-Based Models

In cell-based models, compounds with structural similarities to this compound have been shown to mitigate oxidative stress. For example, L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has demonstrated robust antioxidant effects in cultured human retinal pigment epithelial (RPE) cells. nih.govnih.gov This compound is known to increase the biosynthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, by readily generating cysteine. nih.gov

Studies on Pt(IV) complexes containing indole (B1671886) carboxylic acids have revealed that their cytotoxicity is linked to their ability to increase intracellular reactive oxygen species (ROS) levels, leading to a loss of mitochondrial membrane potential and apoptosis. researchgate.net This suggests that the introduction of specific carboxylic acid moieties can modulate the redox state of cells. While the precise mechanisms for this compound remain to be elucidated, it is plausible that it could influence cellular redox homeostasis by either directly scavenging ROS or by modulating endogenous antioxidant defense systems.

Anti-Inflammatory Effects in Cellular and Mechanistic In Vitro Models

The anti-inflammatory potential of carboxylic acid derivatives has been explored in various in vitro models. For instance, certain carboxylic acid analogues have shown potent inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.govresearchgate.net Specifically, some compounds have exhibited low IC50 values against COX-2, indicating significant anti-inflammatory activity. nih.govresearchgate.net

In cellular models, such as RAW 264.7 macrophages, crude extracts containing various fatty acids and terpenoids have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production. mdpi.com Furthermore, L-2-oxothiazolidine-4-carboxylic acid (OTC) has been shown to suppress the expression and secretion of pro-inflammatory cytokines like IL-6 and Ccl2 in TNF-α-stimulated ARPE-19 cells. nih.gov These findings suggest that a compound like this compound could potentially exert anti-inflammatory effects by modulating inflammatory pathways and cytokine production in vitro.

Molecular Interactions with Biomolecules and Receptor Binding (In Vitro)

The molecular interactions of small molecules with biomolecules are fundamental to their biological activity. The carboxylic acid group is a key functional group that can participate in various non-covalent interactions, such as hydrogen bonds and salt bridges, with biological targets. cambridgemedchemconsulting.com For example, the ionized carboxylic acid of a ligand can form strong hydrogen bonds with protonated nitrogen atoms in amino acid residues like arginine within a protein's active site. cambridgemedchemconsulting.com

Applications in Advanced Materials Science and Engineering

Role as Monomers in Polymer Synthesis

Extensive searches of scientific literature and chemical databases did not yield any specific information on the use of 5-Methyl-4-oxothiolane-2-carboxylic acid as a monomer in either polycondensation or as a ring-opening polymerization initiator. Similarly, no data was found regarding its integration into biodegradable polymer architectures.

Functional Additives in Polymer Composites

Modification of Mechanical Properties (e.g., Epoxy Resins)

Interactive Data Table: Effect of Oxothiolane Resin Additive on Mechanical Properties of Epoxy Resin

Weight % of Oxothiolane ResinChange in Tensile StrengthChange in Compressive StrengthOverall Change in Mechanical Strength
5-10%Up to +10%-+15%
10%-+20%-
20%-+20%-
>10%DeteriorationDeteriorationDeterioration

Enhancement of Thermal Stability in Materials

The same study on bis-1,3-oxothiolane-2-thione resins also revealed their positive effect on the thermal stability of epoxy resins. nih.gov The addition of 5 to 10 wt. % of the sulfur-containing resin resulted in an increase in thermal stability by as much as 35°C. nih.gov This suggests that the incorporation of the oxothiolane structure can enhance the performance of epoxy resins at elevated temperatures. nih.gov

Development of Hybrid Materials Incorporating Thiolane Scaffolds

There is currently no publicly available scientific literature detailing the development of hybrid materials specifically incorporating this compound or similar simple thiolane scaffolds.

Environmental Disposition and Bioremediation Research

Microbial Degradation Pathways of Sulfur Heterocycles

The microbial breakdown of sulfur-containing organic molecules is a vital component of the biogeochemical sulfur cycle. Microorganisms have evolved diverse enzymatic machinery to metabolize these compounds, often utilizing them as sources of carbon, sulfur, and energy.

The initial steps in the microbial degradation of 5-Methyl-4-oxothiolane-2-carboxylic acid are likely to involve enzymatic transformations targeting its functional groups. The incorporation of sulfur into biomolecules is a well-studied process that can offer insights into potential degradation pathways. acs.orgnih.gov Enzymes such as monooxygenases and dioxygenases are known to catalyze the oxidation of sulfur atoms in heterocyclic rings, which can be a key step in ring cleavage.

The metabolism of sulfur-containing amino acids like cysteine and methionine involves a suite of enzymes that handle sulfur in various oxidation states. chemrxiv.orgnih.gov For instance, cysteine desulfurase enzymes catalyze the removal of sulfur from cysteine. nih.gov While this compound is not an amino acid, analogous enzymatic activities could potentially target the sulfur atom in the thiolane ring, leading to its opening. The presence of the ketone and carboxylic acid groups may also influence the enzymatic attack, potentially serving as sites for initial transformations.

Key enzymatic reactions that could be involved in the biotransformation of this compound include:

S-Oxidation: Monooxygenases could oxidize the sulfide (B99878) in the thiolane ring to a sulfoxide (B87167) and then to a sulfone. This increases the polarity of the molecule and can make the ring more susceptible to cleavage.

Ring Cleavage: Following oxidation, enzymatic hydrolysis or dioxygenase-mediated attack could lead to the opening of the thiolane ring.

Desulfurization: Enzymes could catalyze the removal of the sulfur atom, releasing it as sulfide or sulfate (B86663), which can then be assimilated by microorganisms. acs.orgnih.gov

Oxidation/Reduction of Functional Groups: The ketone group could be reduced to a hydroxyl group, or the carboxylic acid could undergo further transformations.

The kinetics of biodegradation for this compound would likely follow established models, such as Monod kinetics, which relate the rate of substrate degradation to its concentration and microbial biomass. Studies on the biodegradation of other cyclic carboxylic acids, such as naphthenic acids, have shown that factors like pH, temperature, and the initial substrate concentration significantly influence the degradation rates. nih.govmdpi.com For instance, the biodegradation of trans-4-methyl-1-cyclohexane carboxylic acid, a structural analog, exhibited a maximum specific growth rate at a pH of 10. nih.gov

Table 1: Hypothetical Biodegradation Kinetic Parameters for this compound based on Analogous Compounds

Kinetic ParameterValue Range (based on analogs)Reference Compound
Maximum Specific Growth Rate (µmax)0.5 - 1.7 day⁻¹trans-4-methyl-1-cyclohexane carboxylic acid nih.gov
Half-saturation Constant (Ks)10 - 100 mg L⁻¹Naphthenic Acids mdpi.com
Yield Coefficient (Y)0.2 - 0.4 mg biomass/mg substratetrans-4-methyl-1-cyclohexane carboxylic acid nih.gov

This table is illustrative and presents data from analogous compounds to suggest potential kinetic parameters for this compound. Actual values would require experimental determination.

Product analysis during biodegradation would be essential to elucidate the metabolic pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be employed to identify intermediate metabolites. Based on the degradation of other sulfur heterocycles, expected products could include ring-opened structures with sulfonate or sulfate moieties, as well as smaller organic acids resulting from the breakdown of the carbon skeleton. acs.org

Sorption Behavior in Environmental Matrices

The transport and bioavailability of this compound in the environment will be significantly influenced by its sorption to soil, sediment, and other environmental particles.

Microplastics, now ubiquitous in the environment, can act as vectors for organic pollutants. researchgate.netresearchgate.net The sorption of organic compounds to microplastics is influenced by both the properties of the compound (e.g., hydrophobicity, polarity) and the type of plastic. Given the polar nature of the carboxylic acid group and the ketone group, this compound may exhibit complex sorption behavior.

While hydrophobic partitioning is a primary driver for the sorption of nonpolar compounds, for polar molecules like this compound, other interactions such as hydrogen bonding can be significant, especially with polar microplastics like polyurethane (PU) and polybutylene succinate (B1194679) (PBS). researchgate.net The presence of the thiolane ring, although containing a heteroatom, may contribute some hydrophobic character.

The adsorption and desorption of this compound onto soils and sediments will be critical in determining its mobility and fate. The carboxylic acid group is expected to play a dominant role in this process. At typical environmental pH values, the carboxylic acid will be deprotonated, forming a carboxylate anion. This anion can interact with mineral surfaces and organic matter in the soil.

Studies on other carboxylic acids have shown that adsorption is strongly dependent on soil pH and organic carbon content. acs.org For instance, the adsorption of 2,4-dichlorophenoxyacetic acid was positively correlated with organic carbon and negatively with pH. acs.org Desorption hysteresis, where the compound is more strongly retained by the solid matrix than predicted by adsorption isotherms, has also been observed for some carboxylic acids and can be influenced by the compound's interaction with soil organic matter.

Table 2: Predicted Sorption Behavior of this compound in Environmental Matrices

Environmental SorbentExpected Primary Interaction MechanismFactors Influencing Sorption
Nonpolar Microplastics (e.g., Polystyrene)Hydrophobic partitioningOctanol-water partition coefficient (Kow)
Polar Microplastics (e.g., Polyurethane)Hydrogen bonding, π-π interactionsPresence of polar functional groups
Soil/Sediment Organic CarbonHydrophobic interactions, hydrogen bondingOrganic carbon content, pH
Clay MineralsCation exchange (at low pH), surface complexationpH, ionic strength, mineralogy

This table provides a qualitative prediction of the sorption behavior of this compound based on its chemical structure and findings for analogous compounds.

Photodegradation and Chemical Fate in Aquatic Systems

In aquatic environments, photodegradation can be a significant transformation pathway for organic compounds. This can occur through direct absorption of sunlight or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals and singlet oxygen.

The thiolane ring in this compound may be susceptible to photooxidation. Studies on thiophene (B33073) derivatives, another class of sulfur heterocycles, have shown that their photocatalytic degradation is influenced by their ability to absorb UV light. researchgate.net The rate of degradation often correlates with the wavelength of maximum absorption (λmax). researchgate.net The photodegradation of thiophenes can lead to the formation of sulfones and ultimately mineralization to sulfate and carbon dioxide.

Furthermore, research on sulfur-containing carboxylic acids has demonstrated that they can undergo photoinduced electron transfer reactions in the presence of photosensitizers. acs.org This indicates that in natural waters containing dissolved organic matter, which can act as a photosensitizer, indirect photodegradation could be an important fate process for this compound. The presence of the ketone group might also contribute to its photochemical reactivity.

Remediation Strategies for Sulfur-Containing Organic Pollutants

The environmental persistence of sulfur-containing organic compounds, such as this compound, necessitates the development of effective remediation strategies. These compounds can be recalcitrant to natural degradation processes, leading to their accumulation in soil and water. Research into remediation has broadly focused on two main categories: harnessing biological processes for degradation and employing chemical oxidation methods to break down these complex molecules. Both approaches aim to transform the pollutants into less harmful substances, thereby mitigating their environmental impact.

Bioremediation Technologies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform organic pollutants. pageplace.de This approach is considered environmentally friendly and cost-effective compared to traditional physicochemical methods. nih.gov For sulfur-containing organic compounds, microbial degradation is a key area of research, with various bacteria and fungi identified for their ability to metabolize these substances. nih.gov

Microorganisms can utilize organosulfur compounds in two primary ways: as a source of carbon and energy, or solely as a source of sulfur for growth. nih.gov The latter, known as sulfur-specific microbial desulfurization or biodesulfurization (BDS), is particularly advantageous as it selectively cleaves carbon-sulfur bonds without degrading the carbon skeleton of the molecule. nih.govoup.com This process is mediated by a specific enzymatic pathway, often referred to as the "4S pathway," which involves a sequence of oxidation and hydrolysis steps. nih.gov

The key enzymes in this pathway include:

Dibenzothiophene (B1670422) (DBT) monooxygenase (DszC): Catalyzes the sequential oxidation of the sulfur atom. nih.gov

DBT-sulfone monooxygenase (DszA): Continues the oxidation process. nih.gov

Aromatic sulfinic acid hydrolase (DszB): Cleaves the C-S bond to release sulfite. nih.gov

Several bacterial genera have demonstrated significant potential for the bioremediation of organosulfur compounds. Rhodococcus species, in particular, are widely studied for their robust desulfurization capabilities. nih.gov For instance, Rhodococcus rhodochrous has been shown to effectively remove dibenzothiophene (DBT) and its derivatives from various materials. nih.gov Other microorganisms, such as Gordonia, Mycobacterium, and various mixed microbial consortia, have also been investigated for their ability to degrade these recalcitrant compounds. nih.govnih.govnih.gov Bio-electrochemical systems (BES) represent an emerging technology that may enhance the anaerobic biodegradation of thiols by stimulating reaction rates through the application of a small electric current. wur.nl

Table 1: Examples of Microorganisms in Bioremediation of Organosulfur Compounds
Microorganism/ConsortiumTarget Compound(s)Key FindingsReference
Rhodococcus rhodochrous spp.Dibenzothiophene (DBT), 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT)Achieved up to 80% removal of DBT adsorbed on sepiolite. Effective at removing sulfur molecules without generating gaseous pollutants. nih.gov
AK6 Mixed CultureDBT, DBT sulfoxide (DBTO), DBT-sulfone (DBTO2)Utilized organosulfur compounds as a sole sulfur source for growth, demonstrating the 4S biodesulfurization pathway. nih.gov
Hyphomicrobium denitrificans XTDimethylsulfide (DMS)Identified a novel sulfur oxidation pathway linking organic and inorganic sulfur cycles, transforming DMS to methanethiol (B179389) and ultimately sulfate. researchgate.net
MG1 Consortium (including Rhodococcus erythropolis)DBT, Benzothiophene (BT), 4-MDBT, 4,6-DMDBTConsortium grew on various thiophenic compounds as the sole sulfur source when glucose was provided as a carbon source. nih.gov

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, primarily the hydroxyl radical (•OH). mdpi.comnih.govresearchgate.net AOPs are particularly effective for degrading recalcitrant organic compounds that are resistant to conventional treatment methods. nih.gov These processes can be broadly classified into categories such as ozone-based, radiation-driven (e.g., UV/H₂O₂), and catalytic processes (e.g., Fenton and photo-Fenton reactions). mdpi.comnih.gov

For sulfur-containing organic pollutants, AOPs work by attacking the sulfur atom or the aromatic rings, leading to the cleavage of C-S and C-C bonds. google.com This initial oxidation can transform the parent compound into more biodegradable intermediates or, under optimal conditions, lead to complete mineralization into CO₂, water, and inorganic sulfate. mdpi.com

Common AOPs applied to organosulfur compounds include:

Ozonation: Ozone (O₃) can directly react with sulfur compounds or decompose to form hydroxyl radicals. researchgate.net

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals, which are potent oxidants. mdpi.com

Photo-Fenton: This process uses UV light, H₂O₂, and an iron catalyst (Fe²⁺/Fe³⁺) to produce a high yield of hydroxyl radicals. mdpi.com

Sulfate Radical-Based AOPs (SR-AOPs): These processes generate sulfate radicals (SO₄•⁻), which are also powerful oxidants, through the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS). mdpi.com

Photocatalysis: This involves the use of a semiconductor catalyst (like TiO₂) and UV light to generate reactive oxygen species. mdpi.com

Studies have demonstrated high removal efficiencies for various volatile organic sulfur compounds (VOSCs) using AOPs. For example, the combination of solar AOPs and biological treatment achieved removal efficiencies of up to 95.7% for methanethiol and 94.7% for dimethyl sulfide. researchgate.netqu.edu.qa The combined use of sonolysis with ozone/hydrogen peroxide has been reported to achieve 100% oxidation of organosulfur pollutants. mdpi.com Combining AOPs with biological treatments can be a particularly effective strategy, where the AOP serves as a pre-treatment to break down complex molecules into more biodegradable forms. researchgate.netqu.edu.qa

Table 2: Performance of Advanced Oxidation Processes on Sulfur-Containing Pollutants
AOP TechnologyTarget Compound(s)Removal Efficiency / Key FindingsReference
Solar AOTs + OzoneMethanethiol (MeSH), Dimethyl sulfide (Me₂S)Complete oxidation of VOSCs achieved in less than 60 minutes. researchgate.net
Solar AOTs + Biological TreatmentMethanethiol (MeSH), Dimethyl sulfide (Me₂S)Combined removal efficiencies of 95.7% for MeSH and 94.7% for Me₂S were achieved. researchgate.netqu.edu.qa
Sonolysis + O₃/H₂O₂Organosulfur pollutants, BTEX, phenol (B47542)Reported 100% oxidation of the target organic pollutants. mdpi.com
Thermally Activated Persulfate (SR-AOP)Refractory organics and ammonia (B1221849)Achieved up to 91% COD removal and 100% ammonia removal under acidic conditions. omu.edu.tr

Analytical Methodologies for Structural Elucidation and Quantification in Research

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques like NMR, Mass Spectrometry, and IR spectroscopy provide complementary information that, when combined, allows for an unambiguous determination of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

For 5-Methyl-4-oxothiolane-2-carboxylic acid, ¹H NMR spectroscopy would identify all non-exchangeable protons and their immediate electronic environment. The proton of the carboxylic acid group (–COOH) is highly deshielded and would appear as a characteristic broad singlet far downfield, typically in the 10-12 ppm region. libretexts.org Protons on carbons adjacent to electron-withdrawing groups like carbonyls and the sulfur atom will be shifted downfield. For instance, the protons at the C2 and C5 positions are expected to resonate at a lower field than those at C3. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ketone and the carboxylic acid are the most deshielded, appearing in the 160-180 ppm range. libretexts.org Saturated carbons, such as the methyl group, will appear much further upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY identifies proton-proton couplings within the molecule, confirming the arrangement of protons on the thiolane ring, while HSQC correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH 10.0 - 12.0 broad singlet -
H-2 4.0 - 4.5 doublet of doublets ~7-9, ~5-7
H-3a 2.8 - 3.2 doublet of doublets ~16-18, ~7-9
H-3b 2.5 - 2.9 doublet of doublets ~16-18, ~5-7
H-5 3.5 - 4.0 quartet ~7

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 170 - 180
C=O (Ketone) 200 - 210
C-2 50 - 60
C-3 40 - 50
C-5 45 - 55

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in determining its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places. mdpi.com

For this compound (C₆H₈O₃S), the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. Furthermore, the fragmentation pattern provides valuable structural information. In the mass spectrum, a primary fragmentation would be the alpha-cleavage of the C-C bond adjacent to the carbonyl group, often resulting in the formation of a stable acylium ion (R-CO⁺), which is frequently the base peak. libretexts.org Common fragmentation pathways would likely include the loss of the carboxyl group (•COOH), water (H₂O), and cleavage of the thiolane ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Structure Predicted m/z
[M]⁺ C₆H₈O₃S 160.02
[M - COOH]⁺ C₅H₇OS 115.02
[M - H₂O]⁺ C₆H₆O₂S 142.01

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be dominated by absorptions from its two carbonyl groups and the hydroxyl group of the carboxylic acid.

The carboxylic acid functional group gives rise to two very characteristic absorptions. libretexts.orglibretexts.org A very broad O–H stretching band is expected to appear in the range of 2500–3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration of a hydrogen-bonded (dimeric) carboxylic acid typically shows a strong absorption around 1710 cm⁻¹. libretexts.orglibretexts.org The second carbonyl group (the ketone on the thiolane ring) would exhibit a strong C=O stretching absorption, typically in the range of 1740-1720 cm⁻¹. The presence of these distinct peaks provides clear evidence for the key functional groups in the molecule.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Strong, Very Broad
C-H (sp³) 2850 - 3000 Medium to Strong
C=O (Ketone) 1740 - 1720 Strong
C=O (Carboxylic Acid) 1700 - 1725 Strong

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. mdpi.com They are also crucial for analyzing and separating different stereoisomers of the molecule.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like carboxylic acids. mdpi.comnih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to ensure the carboxylic acid remains in its protonated state for better peak shape and retention. nih.gov

Detection can be achieved using an ultraviolet (UV) detector, as the carbonyl groups act as weak chromophores, or more powerfully, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govresearchgate.netnih.gov LC-MS provides both purity information and mass confirmation simultaneously. Given that this compound has two chiral centers (at C2 and C5), it can exist as four possible stereoisomers. Chiral HPLC columns can be used to separate these enantiomers and diastereomers, which is critical in pharmaceutical contexts where stereoisomerism can drastically affect biological activity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to exhibit poor peak shape (tailing) because of adsorption onto the column. mdpi.com

To overcome these issues, derivatization is typically required. sdstate.edu The carboxylic acid group can be converted into a more volatile and less polar ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester through reaction with a silylating agent. nih.govsdstate.edu After derivatization, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be effectively used for purity analysis and quantification. sdstate.edu GC-MS is particularly useful as it provides both separation and structural information through the mass spectrum of the derivatized compound. mdpi.com

Advanced Hyphenated Techniques for Trace Analysis and Complex Mixture Characterization

The analysis of this compound in complex matrices, often at trace levels, necessitates the use of highly sensitive and selective analytical techniques. Hyphenated chromatographic and spectrometric methods are indispensable tools for this purpose.

LC-MS/MS and GC-MS for Enhanced Selectivity and Sensitivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the quantification and structural confirmation of this compound. The choice between these two techniques often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a preferred method for the analysis of polar and thermally labile compounds like carboxylic acids, as it often requires minimal sample derivatization. The high selectivity of tandem mass spectrometry, particularly in multiple reaction monitoring (MRM) mode, allows for the accurate quantification of the target analyte even in the presence of co-eluting interferences.

For the analysis of this compound, reversed-phase liquid chromatography is a common separation technique. However, due to the polar nature of the carboxylic acid group, derivatization is often employed to enhance retention on non-polar stationary phases and improve ionization efficiency. Common derivatizing agents for carboxylic acids include aniline (B41778) and its derivatives, which react with the carboxyl group to form an amide. This not only increases the hydrophobicity of the molecule but also introduces a readily ionizable group, leading to enhanced sensitivity in the mass spectrometer.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Derivatized Thiolane Carboxylic Acid
ParameterCondition
Chromatographic ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile PhaseA: 0.1% Formic acid in water; B: Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Example)Precursor ion [M+H]+ → Product ion

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a mandatory step to increase their volatility. Common derivatization strategies for carboxylic acids include esterification, such as methylation, or silylation. For instance, a study on a structurally related compound, 1,3-thiazinane-4-carboxylic acid, utilized derivatization with isobutyl chloroformate for successful GC-MS analysis. nih.gov

The derivatized analyte is then separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer provides sensitive detection and structural information based on the fragmentation pattern of the analyte.

Table 2: Representative GC-MS Parameters for a Derivatized Thiolane Carboxylic Acid
ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial 80°C, ramp to 280°C at 10°C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Enantiospecific Analysis Methods for Chiral Thiolane Carboxylic Acids

As this compound possesses chiral centers, the separation and quantification of its enantiomers are often critical in biological and chemical studies. Enantiospecific analysis is essential to understand the stereoselective properties and activities of the compound.

Chiral HPLC and GC

Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used techniques for the separation of enantiomers. These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC):

A variety of CSPs are commercially available for the separation of chiral carboxylic acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have shown broad applicability for the resolution of a wide range of chiral compounds, including those containing sulfur atoms. nih.govmdpi.com The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives.

Table 3: Potential Chiral HPLC Conditions for the Enantioseparation of this compound
ParameterSuggested Condition
Chiral Stationary PhaseCellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase (Normal Phase)Hexane/Isopropanol with a small amount of a carboxylic acid modifier (e.g., trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength or coupled to a mass spectrometer

Chiral Gas Chromatography (GC):

For volatile or derivatized enantiomers, chiral GC provides excellent separation efficiency. Cyclodextrin-based CSPs are commonly used for the enantioselective separation of a wide array of chiral compounds. mdpi.com These CSPs are macrocyclic oligosaccharides that form inclusion complexes with the analytes, and the enantioseparation is based on the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral selector. As with standard GC-MS, derivatization of the carboxylic acid group is necessary to achieve the volatility required for GC analysis.

NMR-based Enantiomeric Excess Determination Using Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining the enantiomeric excess of a chiral compound without the need for chromatographic separation. This method involves the use of a chiral solvating agent (CSA), which is an enantiomerically pure compound that forms transient diastereomeric complexes with the enantiomers of the analyte in solution.

The formation of these diastereomeric complexes leads to a chemical shift non-equivalence for the protons of the two enantiomers in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated. A variety of CSAs have been developed for the enantiodiscrimination of carboxylic acids, including derivatives of BINOL, diphenylprolinol, and naturally occurring compounds like actinomycin (B1170597) D. nih.govrsc.org The interaction between the CSA and the carboxylic acid typically involves hydrogen bonding and other non-covalent interactions.

Table 4: Potential Chiral Solvating Agents (CSAs) for NMR-based Enantiodiscrimination of this compound
Chiral Solvating AgentTypical SolventObserved Protons for Discrimination
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL) derivativesCDCl₃Protons alpha to the carboxyl group
(S)-(-)-α-MethylbenzylamineCDCl₃ or C₆D₆Protons on the methyl group or adjacent to the carboxyl group
(1R,2R)-(-)-1,2-Diaminocyclohexane derivativesCDCl₃Protons in close proximity to the chiral center

The selection of an appropriate CSA and solvent system is crucial for achieving sufficient separation of the NMR signals for accurate quantification.

Future Research Directions and Translational Perspectives

Innovations in Synthetic Strategies for Complex Thiolane Architectures

The creation of structurally diverse and stereochemically complex thiolane derivatives remains a significant challenge. Future synthetic research will need to focus on developing more efficient, selective, and sustainable methods. The evolution from classical multi-step syntheses to more elegant and atom-economical approaches is paramount.

Key research frontiers include the development of novel metal-catalyzed cyclization reactions, which offer powerful ways to construct the thiolane ring with high regioselectivity. mdpi.com Strategies involving transition-metal catalysts can facilitate the formation of carbon-sulfur bonds under mild conditions. nih.gov Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, represent a highly efficient strategy for generating molecular diversity. nih.govresearchgate.net These one-pot procedures are crucial for building libraries of thiolane derivatives for biological screening. Another promising avenue is the use of organocatalysis to achieve asymmetric synthesis, providing precise control over the stereochemistry of chiral centers on the thiolane ring, which is often critical for biological activity.

Table 1: Emerging Synthetic Strategies for Thiolane Scaffolds
Synthetic StrategyDescriptionPotential AdvantagesReferences
Metal-Catalyzed CycloisomerizationIntramolecular cyclization of sulfur-containing alkynes or alkenes catalyzed by metals like gold, palladium, or rhodium.High atom economy, mild reaction conditions, excellent regioselectivity. mdpi.comnih.gov
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials to rapidly build molecular complexity.High efficiency, reduced waste, rapid access to diverse chemical libraries. nih.govresearchgate.net
Asymmetric OrganocatalysisUse of small chiral organic molecules to catalyze the enantioselective formation of the thiolane ring or its substituents.Metal-free conditions, high enantioselectivity, access to specific stereoisomers. escholarship.org
Photoredox CatalysisUtilization of visible light to initiate radical-based cyclization pathways for C-S bond formation.Environmentally benign (uses light as a reagent), access to unique reaction pathways. acs.org

Advanced Computational Design of Thiolane-Based Bioactive Molecules

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new bioactive molecules. nih.gov For thiolane derivatives, in silico methods can predict biological activity, guide synthetic efforts, and elucidate mechanisms of action, thereby reducing the time and cost associated with traditional drug discovery.

Future research will leverage receptor-based de novo design, where algorithms construct potential ligands like thiolane derivatives directly within the three-dimensional structure of a biological target. nih.gov Molecular docking simulations will be employed to predict the binding modes and affinities of novel thiolane compounds against specific protein targets, such as enzymes or receptors implicated in disease. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined to build predictive models that correlate the structural features of thiolane molecules with their biological activities. These computational approaches, summarized in Table 2, will enable the rational design of next-generation thiolane-based therapeutics with enhanced potency and selectivity. mdpi.com

Table 2: Computational Approaches for Thiolane Drug Discovery
Computational MethodApplication in Thiolane ResearchExpected OutcomeReferences
Molecular DockingPredicting the binding orientation and affinity of thiolane derivatives to a target protein's active site.Prioritization of compounds for synthesis; understanding key intermolecular interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing statistical models that link chemical structure to biological activity.Prediction of activity for unsynthesized analogs; identification of key structural motifs. mdpi.com
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of a thiolane ligand bound to its biological target over time.Assessment of binding stability; elucidation of conformational changes upon binding. researchgate.net
De Novo Ligand DesignAlgorithmically generating novel molecular structures that are complementary to a target binding site.Discovery of entirely new thiolane-based scaffolds with potential biological activity. nih.gov

Elucidation of Novel Biological Targets and Mechanistic Pathways (In Vitro)

The thiolane scaffold is present in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com A critical future direction is the in vitro identification and validation of the specific molecular targets responsible for these effects. Understanding these targets and their associated mechanistic pathways is essential for translating promising compounds into therapeutic agents.

Future investigations will utilize high-throughput screening (HTS) of diverse thiolane libraries against panels of enzymes, receptors, and whole-cell assays to identify novel biological activities. For instance, derivatives of 5-Methyl-4-oxothiolane-2-carboxylic acid could be tested for inhibitory activity against key enzymes in cancer cell proliferation, such as histone deacetylases (HDACs). nih.gov Mechanistic studies will involve a suite of biochemical and cell-based assays, including enzyme kinetics, apoptosis assays, and cell cycle analysis, to pinpoint how these molecules exert their effects at a cellular level. nih.gov This systematic approach will help to build a comprehensive understanding of the structure-activity relationships and therapeutic potential of this chemical class.

Table 3: Potential Biological Activities and Targets for Thiolane Derivatives
Therapeutic AreaPotential Molecular Target/PathwayRationale for InvestigationReferences
AnticancerHistone Deacetylases (HDACs), Kinases, DprE1Many heterocyclic compounds, including thiophenes, inhibit enzymes crucial for tumor growth and survival. nih.govnih.gov
AntiviralReverse Transcriptase, Protease, PolymeraseThiolane analogs (4'-thionucleosides) are known to function as potent inhibitors of viral replication enzymes. nih.govpharmaffiliates.com
AntimicrobialEnoyl-acyl carrier protein reductase (InhA), Cell wall synthesisThiourea and other sulfur-containing derivatives show significant activity against bacteria, including resistant strains. nih.govmdpi.com
Anti-inflammatoryCyclooxygenase (COX) enzymes, Cytokine signaling pathwaysThiophene-based structures are found in nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Integration of Thiolane Chemistry into Sustainable Technologies and Materials

Beyond medicine, the unique chemical properties of the thiolane ring offer opportunities for developing novel, sustainable materials. The presence of sulfur can impart useful properties such as high refractive index, thermal stability, and affinity for metals. Future research in this area will focus on positioning thiolane derivatives as building blocks for a new generation of functional polymers and materials.

A key objective is the synthesis of polymers from renewable resources, where thiolane-based monomers could be derived from biomass. These sulfur-containing polymers could find applications in advanced optics, such as high-performance lenses, or in electronic devices like organic light-emitting diodes (OLEDs) and transistors. mdpi.comacs.org Research into sulfur-rich polymers is gaining traction for its potential in creating materials that are not only functional but also recyclable or degradable, contributing to a circular economy. researchgate.netyoutube.com The integration of thiolane chemistry into materials science represents a move toward creating products with enhanced performance and a reduced environmental footprint.

Table 4: Thiolane Derivatives in Sustainable Materials Science
Application AreaPotential Role of Thiolane DerivativesSustainability AspectReferences
Advanced PolymersMonomers for high refractive index polymers or specialty plastics.Potential for creating recyclable or biodegradable sulfur-containing polymers. researchgate.net
Organic ElectronicsBuilding blocks for conjugated polymers used in OLEDs, OFETs, and sensors.Development of efficient, solution-processable materials for low-energy electronics. mdpi.comacs.org
Specialty ChemicalsAs chiral synthons or intermediates derived from renewable feedstocks.Shift from petrochemical-based synthesis to bio-based chemical production. csct.ac.uk
Energy StorageComponents of polymer electrolytes or electrode materials in next-generation batteries.Creation of more stable and efficient materials for sustainable energy systems. researchgate.net

Development of Emerging Analytical Technologies for Thiolane Derivatives

As more complex and potent thiolane derivatives are synthesized, the need for advanced analytical techniques for their characterization, quantification, and quality control becomes increasingly critical. Future research must focus on developing and adapting analytical methods that can handle the unique challenges presented by these molecules, such as stereoisomerism and trace-level detection in complex matrices.

Emerging technologies in mass spectrometry (MS), such as ion mobility-MS and tandem MS (MS/MS), will be crucial for the structural elucidation of novel thiolane compounds and their metabolites. pharmtech.com In chromatography, the development of new chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will be essential for the separation and quantification of enantiomers, as different stereoisomers can have vastly different biological activities. Furthermore, advanced spectroscopic techniques, including 2D Nuclear Magnetic Resonance (NMR), will be vital for unambiguously determining the complex three-dimensional structures of these molecules.

Table 5: Advanced Analytical Techniques for Thiolane Derivative Analysis
Analytical TechnologySpecific Application for ThiolanesKey AdvantageReferences
Chiral Chromatography (HPLC/SFC)Separation and quantification of enantiomers and diastereomers.Enables analysis of stereochemically pure compounds, crucial for pharmacology. mdpi.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for precise molecular formula determination.Unambiguous identification of new synthetic products and metabolites. pharmtech.com
Tandem Mass Spectrometry (MS/MS)Structural elucidation through controlled fragmentation of parent ions.Provides detailed structural information and helps identify specific functional groups. pharmtech.com
2D NMR Spectroscopy (COSY, HSQC, HMBC)Complete and unambiguous assignment of 1H and 13C signals for complex structures.Definitive determination of molecular connectivity and stereochemistry. mdpi.com

Q & A

What synthetic methodologies are most effective for preparing 5-Methyl-4-oxothiolane-2-carboxylic acid, and how can reaction conditions be optimized for yield and selectivity?

Level : Basic
Answer :
The synthesis of thiolane-derived carboxylic acids typically involves cyclization reactions of thiol-containing precursors or oxidation of thioether intermediates. For example, describes a similar synthesis route for a 5-methoxy-3-formylindole derivative using formylindole-2-carboxylic acids and thiazolidinone intermediates. Key steps include:

  • Precursor Functionalization : Introduce the methyl and oxo groups via nucleophilic substitution or oxidation.
  • Cyclization : Use catalysts like BF₃·Et₂O or acidic conditions to promote ring closure.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
    Optimization Strategies :
  • Temperature Control : Maintain <60°C during cyclization to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal to prevent degradation.
  • Yield Monitoring : Use TLC or HPLC (C18 columns, UV detection at 254 nm) to track progress.

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Level : Basic
Answer :
Structural validation requires a combination of methods:

  • NMR Spectroscopy :
    • ¹H NMR : Identify thiolane ring protons (δ 3.1–3.5 ppm for SCH₂ groups) and carboxylic acid protons (broad peak δ 10–12 ppm). Compare with analogs in (e.g., oxazole derivatives with δ 2.5–3.0 ppm for methyl groups) .
    • ¹³C NMR : Confirm the carbonyl (C=O) at ~170–175 ppm and sulfur-containing carbons at 35–45 ppm.
  • Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₆H₈O₃S: 160.02 g/mol).
  • HPLC Purity Analysis : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention times should align with reference standards.

What advanced strategies can resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Level : Advanced
Answer :
Contradictory stability data often arise from unaccounted variables. and highlight approaches for reactive heterocycles:

  • Controlled Degradation Studies :
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
    • Oxidative Stress : Expose to H₂O₂ (3% v/v) to assess susceptibility to radical-mediated breakdown.
  • Mechanistic Probes :
    • Use isotopically labeled analogs (e.g., ¹³C-methyl groups) to track degradation pathways via LC-MS/MS.
    • Computational modeling (DFT) can predict vulnerable sites in the thiolane ring, as shown in for oxazolo-pyridine derivatives .

How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Level : Advanced
Answer :
and demonstrate the use of in silico tools for furan and oxazole derivatives:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic (oxo group) and electrophilic (carboxylic acid) sites.
    • Simulate transition states for reactions (e.g., esterification or thiolane ring opening) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) :
    • Model solvation effects in water/DMSO to predict solubility and aggregation behavior.
  • SAR Analysis : Compare with structurally related compounds (e.g., ’s oxazolidinones) to infer reactivity patterns .

What experimental designs are recommended for studying the biological activity of this compound, particularly in enzyme inhibition assays?

Level : Advanced
Answer :
and outline protocols for bioactive heterocycles:

  • Enzyme Selection : Target enzymes with sulfur-binding pockets (e.g., cysteine proteases or oxidoreductases).
  • Assay Conditions :
    • Kinetic Studies : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) in Tris-HCl buffer (pH 7.4).
    • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.
  • Control Experiments :
    • Include a known inhibitor (e.g., E-64 for cysteine proteases) and assess non-specific binding via thermal shift assays .

How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

Level : Advanced
Answer :
Batch variability often stems from impurities or tautomerism. and suggest:

  • Impurity Profiling :
    • Use LC-MS with a Q-TOF detector to identify byproducts (e.g., dimerized or oxidized species).
    • Compare with commercial reference standards (if available) from catalogs like .
  • Tautomer Analysis :
    • Conduct variable-temperature NMR to detect keto-enol equilibria.
    • IR spectroscopy can confirm the presence of carbonyl stretches (~1680 cm⁻¹) .

What are the best practices for storing this compound to prevent degradation during long-term studies?

Level : Basic
Answer :
and recommend:

  • Storage Conditions :
    • Temperature : –20°C in amber vials to prevent photodegradation.
    • Humidity Control : Use desiccants (silica gel) in sealed containers.
  • Stability Monitoring :
    • Perform HPLC purity checks every 6 months.
    • Avoid freeze-thaw cycles by aliquoting into single-use portions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.